Cas no 1420853-41-3 (tert-Butyl ((1-methylpiperidin-4-yl)methyl)carbamate)

Tert-Butyl ((1-methylpiperidin-4-yl)methyl)carbamate is a carbamate-protected amine derivative, commonly utilized as an intermediate in organic synthesis and pharmaceutical research. Its key advantages include the presence of a tert-butoxycarbonyl (Boc) protecting group, which enhances stability and facilitates selective deprotection under mild acidic conditions. The 1-methylpiperidin-4-ylmethyl moiety contributes to its utility in the development of bioactive molecules, particularly in medicinal chemistry applications. The compound's well-defined reactivity and compatibility with various synthetic transformations make it a valuable building block for constructing complex nitrogen-containing frameworks. Its high purity and consistent performance ensure reliable results in multi-step synthesis processes.
tert-Butyl ((1-methylpiperidin-4-yl)methyl)carbamate structure
1420853-41-3 structure
Product Name:tert-Butyl ((1-methylpiperidin-4-yl)methyl)carbamate
CAS No:1420853-41-3
MF:C12H24N2O2
MW:228.331163406372
MDL:MFCD21104610
CID:2091904
PubChem ID:59773475
Update Time:2025-06-28

tert-Butyl ((1-methylpiperidin-4-yl)methyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl ((1-methylpiperidin-4-yl)methyl)carbamate
    • tert-butyl N-[(1-methylpiperidin-4-yl)methyl]carbamate
    • SCHEMBL12590248
    • AKOS011589908
    • Carbamic acid, N-[(1-methyl-4-piperidinyl)methyl]-, 1,1-dimethylethyl ester
    • tert-Butyl((1-methylpiperidin-4-yl)methyl)carbamate
    • (1-methyl-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester
    • 1420853-41-3
    • DB-309614
    • 4-[Boc-amino(methyl)]-1-methylpiperidine
    • MDL: MFCD21104610
    • Inchi: 1S/C12H24N2O2/c1-12(2,3)16-11(15)13-9-10-5-7-14(4)8-6-10/h10H,5-9H2,1-4H3,(H,13,15)
    • InChI Key: DQWOOANNVFWGLH-UHFFFAOYSA-N
    • SMILES: O(C(NCC1CCN(C)CC1)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 228.183778013Da
  • Monoisotopic Mass: 228.183778013Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 228
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 41.6Ų

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tert-Butyl ((1-methylpiperidin-4-yl)methyl)carbamate Suppliers

Amadis Chemical Company Limited
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Audited Supplier Audited Supplier
(CAS:1420853-41-3)tert-Butyl ((1-methylpiperidin-4-yl)methyl)carbamate
Order Number:A885302
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:15
Price ($):380.0
Email:sales@amadischem.com

Additional information on tert-Butyl ((1-methylpiperidin-4-yl)methyl)carbamate

Comprehensive Overview of tert-Butyl ((1-methylpiperidin-4-yl)methyl)carbamate (CAS No. 1420853-41-3)

tert-Butyl ((1-methylpiperidin-4-yl)methyl)carbamate, with the CAS number 1420853-41-3, is a specialized organic compound widely utilized in pharmaceutical research and fine chemical synthesis. This compound belongs to the class of carbamate derivatives, which are known for their versatility in drug discovery and medicinal chemistry. The presence of both tert-butyl and 1-methylpiperidin-4-yl moieties makes it a valuable intermediate for designing bioactive molecules targeting neurological and metabolic pathways.

In recent years, the demand for piperidine-based compounds like tert-Butyl ((1-methylpiperidin-4-yl)methyl)carbamate has surged due to their role in developing CNS (Central Nervous System) therapeutics. Researchers are particularly interested in its potential applications for neurodegenerative diseases, such as Alzheimer's and Parkinson's, as well as pain management solutions. The compound's unique structure allows for selective modulation of receptors like sigma-1 and NMDA, which are hot topics in neuroscience research.

From a synthetic perspective, CAS 1420853-41-3 is often employed as a building block for peptide coupling and protecting group strategies. Its tert-butyloxycarbonyl (Boc) group offers stability under acidic conditions, making it ideal for multi-step organic reactions. Laboratories frequently search for high-purity tert-Butyl ((1-methylpiperidin-4-yl)methyl)carbamate to ensure reproducibility in kinase inhibitor studies or GPCR (G-Protein Coupled Receptor) ligand development.

The compound's physicochemical properties, including its solubility in organic solvents and melting point range, are critical for formulation scientists. Recent AI-driven drug discovery platforms have highlighted derivatives of 1-methylpiperidin-4-yl scaffolds as promising candidates for machine learning-based virtual screening. This aligns with the growing trend of integrating computational chemistry with traditional synthetic approaches.

Quality control of tert-Butyl ((1-methylpiperidin-4-yl)methyl)carbamate typically involves advanced analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry. Suppliers emphasizing GMP-compliant synthesis are gaining traction, reflecting the pharmaceutical industry's focus on regulatory compliance. Environmental considerations also drive interest in green chemistry alternatives for producing such intermediates.

Emerging applications include its use in PROTAC (Proteolysis Targeting Chimeras) technology, where the compound's structural features may facilitate targeted protein degradation. The piperidine ring modification potential also makes it relevant for covalent inhibitor design, a trending area in cancer immunotherapy research. These cutting-edge applications position CAS 1420853-41-3 as a compound of sustained scientific interest.

For researchers sourcing this chemical, key considerations include storage conditions (typically 2-8°C under inert atmosphere) and handling precautions to maintain stability. The compound's structure-activity relationship (SAR) data is frequently discussed in medicinal chemistry forums, with particular attention to its blood-brain barrier permeability characteristics. Such discussions often appear in Q&A platforms like ResearchGate or PubMed queries.

Patent literature reveals growing intellectual property activity around tert-Butyl ((1-methylpiperidin-4-yl)methyl)carbamate derivatives, especially in small molecule drug patents filed between 2020-2023. This correlates with increased search volume for related terms like "piperidine carbamate synthesis" and "Boc-protected piperidine analogs" across scientific databases. The compound's scalable synthesis routes remain an active area of process chemistry optimization.

In educational contexts, 1420853-41-3 serves as an excellent example for teaching heterocyclic chemistry principles and protective group chemistry. Its balanced molecular complexity makes it suitable for illustrating retrosynthetic analysis techniques in graduate-level organic chemistry courses. This dual role in both research and pedagogy enhances its visibility in academic search queries.

Looking forward, the compound's adaptability positions it well for emerging fields like DNA-encoded library technology and fragment-based drug discovery. As pharmaceutical companies increasingly adopt high-throughput screening methods, the demand for well-characterized intermediates like tert-Butyl ((1-methylpiperidin-4-yl)methyl)carbamate is expected to grow steadily, making it a compound worth monitoring in chemical market reports.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1420853-41-3)tert-Butyl ((1-methylpiperidin-4-yl)methyl)carbamate
A885302
Purity:99%
Quantity:1g
Price ($):380.0
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